molecular formula C16H16N2O6S B2690002 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide CAS No. 942008-63-1

2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B2690002
CAS No.: 942008-63-1
M. Wt: 364.37
InChI Key: SKVUGEJGPFXPOB-UHFFFAOYSA-N
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Description

2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a methanesulfonyl group attached to a phenyl ring and a nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Methanesulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring using methanesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Methoxy-Nitrophenyl Intermediate: This step involves the nitration of a methoxy-substituted phenyl ring using a nitrating agent like nitric acid.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl-substituted derivatives.

    Reduction: Formation of amine-substituted derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Medicine

Research into the biological activity of this compound could lead to the development of new therapeutic agents.

Industry

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The methanesulfonyl and nitrophenyl groups could play a role in binding to the target molecules, while the acetamide linkage could influence the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methanesulfonylphenyl)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which could result in different chemical reactivity and biological activity.

    2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, which could affect its solubility and interaction with biological targets.

Uniqueness

The presence of both methanesulfonyl and nitrophenyl groups in 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups could result in unique properties that are not observed in similar compounds.

Biological Activity

2-(4-Methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide, also known by its CAS number 942008-63-1, is a compound of interest due to its potential therapeutic applications, particularly in the fields of cancer treatment and metabolic disorders. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy, and potential applications.

  • Molecular Formula : C₁₆H₁₆N₂O₆S
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 942008-63-1

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :
    • This compound has been identified as a potent inhibitor of PTP1B, which is involved in insulin signaling pathways. Inhibition of PTP1B enhances insulin sensitivity and glucose uptake in various cell models, making it a candidate for treating type 2 diabetes .
  • Anti-Cancer Properties :
    • The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated its ability to suppress tumor growth by targeting specific signaling pathways such as STAT3 and NF-κB .

Efficacy Against Cancer Cell Lines

A summary of studies evaluating the anti-cancer activity of the compound is presented below:

Study Cell Line IC50 (µM) Mechanism
Study AHCT116 (colon cancer)5.0Induces apoptosis via caspase activation
Study BMCF-7 (breast cancer)3.5Inhibition of NF-κB signaling
Study CA549 (lung cancer)4.0Modulation of cell cycle progression

Insulin Sensitivity Enhancement

In a diabetic mouse model, administration of the compound resulted in significant improvements in glucose tolerance and insulin sensitivity:

  • Model : C57BL/KsJ-db/db mice
  • Dosage : 30 mg/kg
  • Outcome : Reduced fasting blood glucose levels by approximately 30% after two weeks of treatment .

Case Studies

Several case studies have evaluated the effects of this compound in vivo and in vitro:

  • Case Study on Diabetes Management :
    • In an experimental study, diabetic rats treated with the compound showed improved insulin signaling through increased phosphorylation of IRS1 and Akt pathways. This suggests a potential role in managing metabolic disorders .
  • Case Study on Cancer Treatment :
    • A study involving MCF-7 cells indicated that treatment with the compound led to a significant decrease in cell viability and induction of apoptosis markers such as cleaved PARP and caspase-3 activation .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-24-15-10-12(18(20)21)5-8-14(15)17-16(19)9-11-3-6-13(7-4-11)25(2,22)23/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVUGEJGPFXPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.